4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole

Description

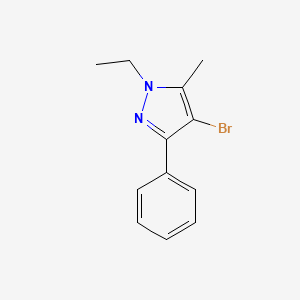

4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is a heterocyclic aromatic organic compound belonging to the pyrazole family. Pyrazoles are five-membered rings containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a bromo group at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a phenyl group at the 3-position.

Synthetic Routes and Reaction Conditions:

Condensation Reaction: One common method involves the condensation of ethyl acetoacetate with hydrazine hydrate and bromobenzene in the presence of acetic acid. The reaction proceeds through the formation of an intermediate pyrazole ring, followed by substitution reactions to introduce the ethyl and methyl groups.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which offer better control over reaction conditions and improved safety compared to batch processes.

Types of Reactions:

Oxidation: The bromo group can be oxidized to form a bromine oxide derivative.

Reduction: The compound can undergo reduction reactions, particularly at the bromo group, to form a corresponding bromide.

Substitution: Substitution reactions can occur at the pyrazole ring, particularly at the 4-position, where the bromo group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Various nucleophiles can be used for substitution reactions, with reaction conditions depending on the specific nucleophile.

Major Products Formed:

Oxidation: Bromine oxide derivatives.

Reduction: Bromide derivatives.

Substitution: Various substituted pyrazoles depending on the nucleophile used.

Properties

IUPAC Name |

4-bromo-1-ethyl-5-methyl-3-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BrN2/c1-3-15-9(2)11(13)12(14-15)10-7-5-4-6-8-10/h4-8H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOOQLOWEYHUANL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C(=N1)C2=CC=CC=C2)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole, exhibit notable antimicrobial properties. These compounds are being investigated as potential antibiotic adjuvants to enhance the efficacy of existing antibiotics against resistant bacterial strains. In vitro studies have shown moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, with some derivatives demonstrating a broad spectrum of activity .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties, showing significant inhibition of cyclooxygenase enzymes, which play a critical role in inflammation pathways. For instance, derivatives similar to this compound have been compared to standard anti-inflammatory drugs like celecoxib, exhibiting comparable IC50 values .

Antitumor Potential

Studies have highlighted the cytotoxic effects of pyrazole derivatives on various cancer cell lines. The mechanism involves the induction of apoptosis through modulation of apoptotic pathways. For example, research has shown that certain analogs can significantly reduce cell viability in MCF7 breast cancer cells, indicating their potential as anticancer agents .

Organic Synthesis Applications

Building Block for Complex Molecules

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and modification, facilitating the development of new compounds with diverse biological activities .

Material Science

In material science, pyrazole derivatives are explored for their electronic and photophysical properties. The presence of bromine and other substituents can enhance the material's characteristics, making them suitable for applications in organic electronics and photonic devices .

Summary of Biological Activities

Case Studies

- Antimicrobial Study : A recent study evaluated the compound's effectiveness as an antibiotic adjuvant. It was found that the addition of this compound to standard antibiotics improved their efficacy against resistant strains of E. coli and Staphylococcus aureus, demonstrating enhanced growth inhibition zones compared to antibiotics alone .

- Anti-inflammatory Research : In a controlled experiment involving carrageenan-induced paw edema in rats, derivatives based on this pyrazole exhibited significant anti-inflammatory effects comparable to ibuprofen, suggesting its potential therapeutic use in inflammatory conditions .

- Antitumor Activity Assessment : A series of analogs were synthesized and tested against various cancer cell lines. The results indicated that compounds similar to this compound induced apoptosis at lower concentrations than conventional chemotherapeutic agents, highlighting their promise in cancer treatment .

Mechanism of Action

The mechanism by which 4-bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor of liver alcohol dehydrogenase, affecting the metabolism of alcohols in the body. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

4-Methyl-1-ethyl-3-phenyl-1H-pyrazole: Similar structure but lacks the bromo group.

4-Bromo-1-ethyl-3-phenyl-1H-pyrazole: Similar but with a different position for the bromo group.

4-Bromo-1-ethyl-5-methyl-1H-pyrazole: Similar but without the phenyl group.

Uniqueness: 4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is unique due to its specific combination of substituents, which can influence its reactivity and biological activity. The presence of the bromo group, in particular, makes it a valuable intermediate in various chemical reactions.

Biological Activity

4-Bromo-1-ethyl-5-methyl-3-phenyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and enzyme inhibition effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a bromine atom at the 4-position, an ethyl group at the 1-position, a methyl group at the 5-position, and a phenyl group at the 3-position of the pyrazole ring. Its unique substitutions contribute to its biological activity by influencing binding affinities to various molecular targets.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit potent antimicrobial properties. A study evaluating several pyrazole compounds found that derivatives similar to this compound demonstrated significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of for the most active derivatives, indicating strong antimicrobial potential .

| Compound | MIC (μg/mL) | Pathogen |

|---|---|---|

| 4-bromo derivative | 0.22 - 0.25 | Staphylococcus aureus |

| Other derivatives | Varies | Various pathogens |

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been extensively studied. In vitro assays showed that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) at concentrations as low as . This suggests that compounds like this compound may serve as effective anti-inflammatory agents.

3. Enzyme Inhibition

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The presence of the bromine atom and other substituents can enhance its binding affinity, leading to enzyme inhibition. Studies have shown that related pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes .

Case Studies and Research Findings

Several studies have reported on the synthesis and biological evaluation of pyrazole derivatives:

- Synthesis and Evaluation : A series of novel pyrazole derivatives were synthesized and evaluated for their biological activities. The most promising compounds exhibited significant anti-inflammatory effects compared to standard drugs like dexamethasone .

- In Vivo Studies : Animal models demonstrated that certain pyrazole derivatives could reduce inflammation and pain effectively, supporting their potential therapeutic applications in treating inflammatory diseases .

- Mechanistic Insights : Studies using fluorescence-based assays indicated that some pyrazole compounds induce cell cycle arrest in cancer cells, suggesting their potential role as anticancer agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.